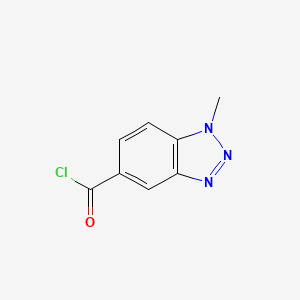

2',3',5'-Trifluoroacetophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related trifluoroacetophenone compounds involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection mediated by sulfuric acid . This method has been shown to yield various trifluoroacetyl-containing compounds, such as chromones and furanones, demonstrating the versatility of trifluoroacetophenone derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroacetophenone has been extensively studied using supersonic-jet Fourier transform microwave spectroscopy. This technique allowed for the measurement and assignment of the rotational spectrum of the compound, as well as the determination of accurate structural parameters for the carbon skeleton . Such detailed structural analysis is crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Trifluoroacetophenone derivatives have been reported to catalyze a variety of chemical reactions. For instance, 2,2,2-trifluoroacetophenone has been identified as an efficient organocatalyst for the epoxidation of alkenes, using hydrogen peroxide as a green oxidant . Additionally, it has been used for the oxidation of tertiary amines and azines to N-oxides, showcasing its chemoselectivity and high yields . These reactions underscore the compound's potential as a catalyst in organic synthesis, particularly in transformations that are environmentally benign.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetophenone derivatives are influenced by the electron-withdrawing effect of the trifluoromethyl group. This group enhances the acidity of the adjacent hydrogen atoms and alters the electronic properties of the aromatic ring. The presence of fluorine atoms also affects the compound's boiling point, density, and solubility, which are important parameters in the design of catalytic processes and the development of new materials. Although the specific physical properties of 2',3',5'-trifluoroacetophenone are not detailed in the provided papers, the studies on similar compounds suggest that these properties are key factors in their reactivity and application .

Safety And Hazards

The safety information for 2’,3’,5’-Trifluoroacetophenone indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory system irritation, respectively . Precautionary statements include P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-(2,3,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVPTIVXINDYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380290 | |

| Record name | 2',3',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Trifluoroacetophenone | |

CAS RN |

243459-93-0 | |

| Record name | 2',3',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)